molecular formula C14H11ClN2O3 B5715567 N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea CAS No. 444286-01-5

N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea

Cat. No. B5715567
CAS RN: 444286-01-5
M. Wt: 290.70 g/mol
InChI Key: WOQALLDWGMKWRR-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has attracted significant attention due to its potential therapeutic applications. BPU is a member of the urea family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea is not fully understood, but it is believed to act by inhibiting the activity of tubulin, a protein that is essential for cell division. N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has been shown to disrupt the formation of microtubules, which are crucial for the proper segregation of chromosomes during cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells. N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its potent anti-tumor activity, its ability to induce apoptosis, and its inhibition of angiogenesis. However, N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea also has some limitations, including its toxicity and its lack of selectivity for cancer cells. Further research is needed to address these limitations and to develop more effective and selective N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea analogs.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea. One area of research is the development of more selective N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea analogs that target cancer cells while sparing normal cells. Another area of research is the investigation of the synergistic effects of N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea with other anti-cancer agents. Finally, the development of novel drug delivery systems for N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea may improve its efficacy and reduce its toxicity.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. Another method involves the reaction of 3-chloroaniline with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-1,3-benzodioxol-5-yl-N'-(3-chlorophenyl)urea has also been shown to inhibit the growth and metastasis of cancer cells in vivo.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-9-2-1-3-10(6-9)16-14(18)17-11-4-5-12-13(7-11)20-8-19-12/h1-7H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQALLDWGMKWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-N'-(3-chlorophenyl)urea

CAS RN

444286-01-5
Record name N-(1,3-BENZODIOXOL-5-YL)-N'-(3-CHLOROPHENYL)UREA
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